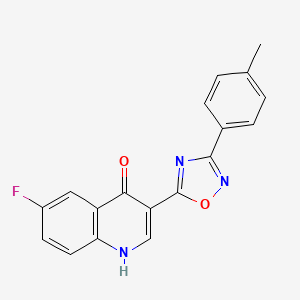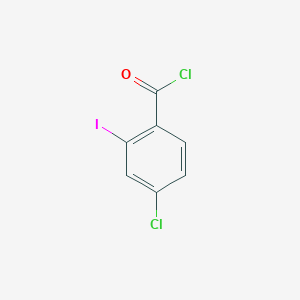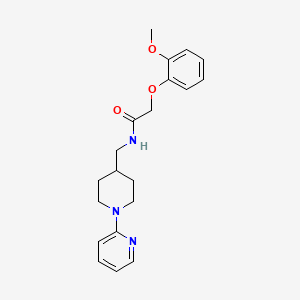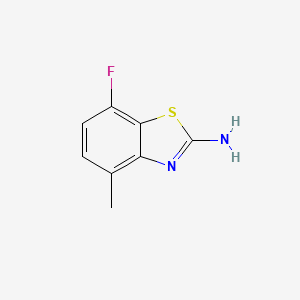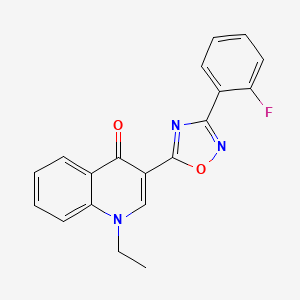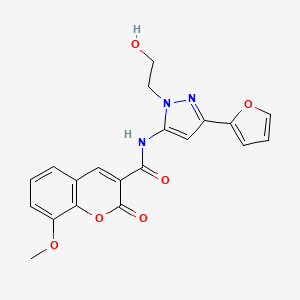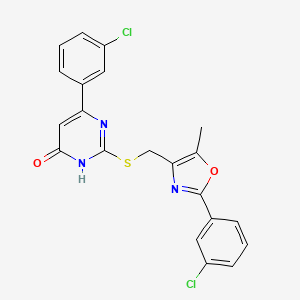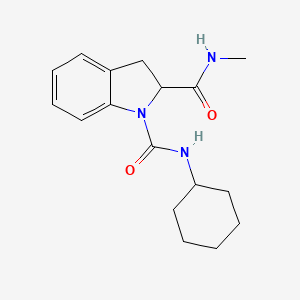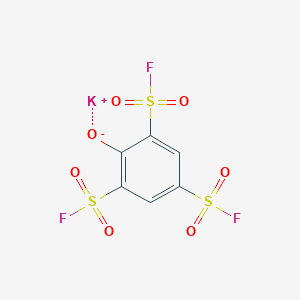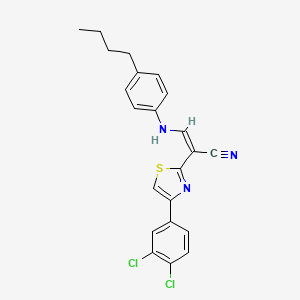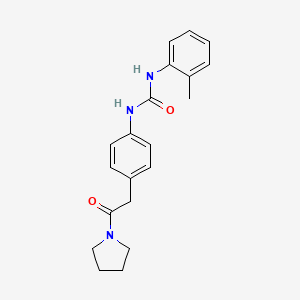
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea, also known as PU-H71, is a small molecule inhibitor that has shown potential in cancer treatment. It was first discovered in 2009 by researchers at Memorial Sloan-Kettering Cancer Center in New York. PU-H71 has been found to target heat shock protein 90 (Hsp90), a chaperone protein that plays a crucial role in the stability and function of many proteins, including those involved in cancer progression.
Applications De Recherche Scientifique
Molecular Interaction Studies
Research has explored the association between N-(pyridin-2-yl),N'-substituted ureas with various hydrogen bonding counterparts such as 2-amino-1,8-naphthyridines and benzoates. This study, using NMR spectroscopic titrations and quantum chemical calculations, delves into the classical substituent effect on the association between these molecules. A key observation was the prerequisite breaking of the intramolecular hydrogen bond in urea derivatives for complex formation, providing insights into the molecular interactions involving urea derivatives (Ośmiałowski et al., 2013).
Glycolic Acid Oxidase Inhibition
In a different context, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share structural similarities with the compound , were evaluated as inhibitors of glycolic acid oxidase. This study highlighted the importance of specific functional groups for the compound's inhibitory activity and provided a foundation for the design of potential therapeutic agents targeting metabolic pathways (Rooney et al., 1983).
Enzymatic Activity and Metabolic Pathway Insights
Further research into the active metabolites of potent PI3 kinase inhibitors uncovered the synthesis and stereochemical determination of related compounds. This study not only shed light on the stereospecific synthesis methods but also provided valuable information on the biological activity and potential therapeutic applications of these compounds (Chen et al., 2010).
Chemical Synthesis and Characterization
The reaction of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate was also investigated, leading to the formation of various pyrimidine and urea derivatives. These studies contribute to the understanding of chemical synthesis pathways and the potential for creating novel compounds with diverse applications (Yamanaka et al., 1979).
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-6-2-3-7-18(15)22-20(25)21-17-10-8-16(9-11-17)14-19(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHJHFKORGZRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
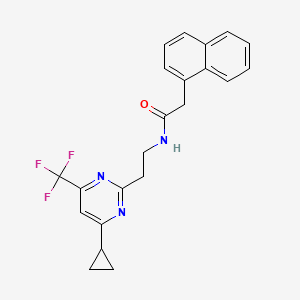
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)
